(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13460224
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10-,11?/m0/s1 |
| Standard InChI Key | XQPZRJNDHJNIOA-VUWPPUDQSA-N |
| Isomeric SMILES | CCN(CC1CCCCN1C)C(=O)[C@H](C)N |
| SMILES | CCN(CC1CCCCN1C)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1CCCCN1C)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide, reflects its stereochemistry and substituent arrangement. Key structural elements include:
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Chiral center: The (S)-configuration at the α-carbon of the propionamide moiety.
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Piperidine ring: A six-membered nitrogen-containing heterocycle with a methyl group at the 1-position.
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Ethyl and methyl groups: Contributing to lipophilicity and steric effects.
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Amide bond: Critical for hydrogen bonding and enzymatic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 227.35 g/mol | |
| LogD (pH 7.4) | ~2.1 (predicted) | |
| Topological polar surface area | 65 Ų |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis typically involves three stages:
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Piperidine functionalization: 1-Methylpiperidine undergoes nucleophilic substitution with ethylamine derivatives under inert atmospheres to prevent oxidation .
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Amide coupling: Propionamide formation via carbodiimide-mediated reactions between ethylamine intermediates and protected amino acids .
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Chiral resolution: Enantiomeric purity is achieved using chiral column chromatography or enzymatic resolution .
Key Reaction Conditions
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Grignard reagent: Turbo Grignard (isopropylmagnesium chloride/lithium chloride) facilitates C–N bond formation at ambient temperatures (18–25°C) .
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Purification: Silica gel chromatography (ethyl acetate/methanol gradients) yields >95% purity .
Biological Interactions and Mechanisms
Opioid Receptor Affinity
In vitro studies demonstrate selective binding to μ-opioid receptors (MOR) over δ-opioid receptors (DOR):
Table 2: Receptor Binding Data
The hydroxyl-substituted tetrahydronaphthalene analog (compound 20) showed enhanced MOR affinity (4 nM) , suggesting structural modifications could optimize target engagement.
Enzymatic Stability
The compound resists hydrolysis by serum esterases (>80% intact after 24 hours) , attributed to its tertiary amide bond and steric shielding by the piperidine ring .
Pharmacological Applications
Analgesic Development
Preclinical models indicate:
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Antinociceptive effects: 30% reduction in thermal hyperalgesia at 10 mg/kg (mouse tail-flick test) .
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Reduced respiratory depression: Unlike morphine, no significant elevation at equianalgesic doses .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | MOR (nM) | DOR (nM) | LogD |
|---|---|---|---|
| (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide | 190 | >1,000 | 2.1 |
| N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | 850 | 12,000 | 3.8 |
| N,N-diethyl-2-(4-fluorobenzyl)ethanamine | 4 | 5,000 | 1.9 |
Key trends:
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Piperidine methylation: Enhances metabolic stability (t increased from 1.2 to 4.7 hours in rats) .
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Ethyl vs. benzyl groups: Larger substituents reduce blood-brain barrier permeability (logBB from 0.8 to -0.3) .
Toxicological Profile
Acute Toxicity
CYP Interactions
Industrial and Regulatory Status
Patent Landscape
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